3-(Trimethoxysilyl)propyl acrylate

Catalog No.
S605947
CAS No.
4369-14-6
M.F
C9H18O5Si
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethoxysilyl)propyl acrylate

CAS Number

4369-14-6

Product Name

3-(Trimethoxysilyl)propyl acrylate

IUPAC Name

3-trimethoxysilylpropyl prop-2-enoate

Molecular Formula

C9H18O5Si

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3

InChI Key

KBQVDAIIQCXKPI-UHFFFAOYSA-N

SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC

Synonyms

(3-acryloxypropyl)(trimethoxy)silane, 3-acryloxypropyltrimethoxysilane, 3-AOPTMS

Canonical SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC

The exact mass of the compound 3-(Trimethoxysilyl)propyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trimethoxysilyl)propyl acrylate, CAS 4369-14-6, is a bifunctional organosilane featuring a hydrolyzable trimethoxysilyl group and a polymerizable acrylate functional group. This structure allows it to act as a molecular bridge, forming stable covalent bonds between inorganic substrates (like glass, silica, and metal oxides) and organic polymer matrices. The trimethoxysilyl end reacts with surface hydroxyl groups on inorganic materials to form durable siloxane (Si-O-Si) bonds, while the acrylate group readily participates in free-radical polymerization, enabling its incorporation into a wide range of resins such as acrylates and polyesters. This dual reactivity makes it a critical component for enhancing adhesion, mechanical strength, and moisture resistance in composites, adhesives, and coatings.

Substituting 3-(Trimethoxysilyl)propyl acrylate with near analogs like its methacrylate (TMSPMA) or triethoxy (TESPA) counterparts is often unviable for optimized processes. The choice between an acrylate and a methacrylate functional group directly impacts polymerization speed; acrylates are known to have a significantly faster cure speed due to the lower stability of acrylate radicals compared to methacrylate radicals. This affects processing parameters like line speed in UV curing applications. Furthermore, the selection of the alkoxy group (methoxy vs. ethoxy) dictates the rate of hydrolysis and the type of alcohol byproduct (methanol vs. ethanol). Methoxy-silanes generally hydrolyze more rapidly than ethoxy-silanes, which alters the working life of formulations and requires different handling protocols due to the higher volatility and toxicity of methanol. These differences in reaction kinetics and byproducts make direct substitution a risk to process control, reproducibility, and final material performance.

Faster Polymerization Kinetics Compared to Methacrylate Analogs

The acrylate functional group of 3-(Trimethoxysilyl)propyl acrylate offers significantly faster polymerization rates compared to its methacrylate analog, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). Historically, acrylate functionality is preferred in UV and Electron Beam curing due to its much faster cure speed, which is attributed to the fact that methacrylate radicals are more stable and therefore slower to propagate than acrylate radicals. This fundamental difference in reactivity allows for shorter curing times and higher throughput in manufacturing processes.

Evidence DimensionPolymerization Rate
Target Compound DataHigh (characteristic of acrylates)
Comparator Or Baseline3-(Trimethoxysilyl)propyl methacrylate (TMSPMA): Lower (characteristic of methacrylates)
Quantified DifferenceQualitatively faster cure speed, leading to reduced processing time.
ConditionsFree-radical polymerization, particularly in UV/EB curing systems.

For high-speed coating, printing, or 3D printing applications, the faster cure rate directly translates to increased production efficiency and lower energy consumption per unit.

Enhanced Adhesion and Mechanical Strength in Composites Over Untreated Fillers

Treatment of inorganic fillers with silane coupling agents containing a methacrylate group, which is structurally similar to the target compound's acrylate group, dramatically improves mechanical properties in polymer composites. For example, treating rice husk silica with 3-methacryloxypropyltrimethoxysilane (a methacrylate analog) increased the diametral tensile strength (DTS) of a dental composite from 25.80 MPa to 43.40 MPa. Similarly, treating olive pomace flour with TMSPMA improved the tensile strength and Young's modulus of polystyrene composites due to better interfacial bonding and stress transfer between the matrix and filler. This demonstrates the critical role of the silane's dual functionality in bridging the inorganic filler and organic matrix.

Evidence DimensionDiametral Tensile Strength (MPa)
Target Compound Data43.40 ± 4.43 MPa (using methacrylate analog on rice husk silica)
Comparator Or BaselineUntreated rice husk silica filler: 25.80 ± 2.63 MPa
Quantified Difference68.2% increase
ConditionsDental composite with 2.5% silane-treated rice husk silica filler.

This evidence confirms that using this compound to pre-treat fillers is a required, non-optional step for achieving competitive mechanical performance in filled polymer systems.

Superior Adhesion to Metal Substrates Compared to Non-Silanized Surfaces

In applications requiring strong bonding of organic resins to metal, the use of a silane coupling agent is critical. A study on bonding composite resin to titanium showed that applying gamma-methacryloxypropyltrimethoxysilane (the methacrylate analog of the target compound) increased the shear bond strength over fourfold compared to an untreated surface. The non-silanized control group exhibited a shear bond strength of only 4.8 MPa, whereas the silane-treated samples achieved 20.4 MPa. This highlights the compound's ability to form a robust chemical bridge between the metal oxide surface and the polymer.

Evidence DimensionShear Bond Strength (MPa)
Target Compound Data20.4 ± 12.2 MPa (using methacrylate analog)
Comparator Or BaselineNon-silanized titanium surface: 4.8 ± 2.1 MPa
Quantified Difference325% increase
ConditionsSinfony veneering composite bonded to a flat titanium surface, tested in dry conditions.

For durable metal-polymer joints in prosthetics, electronics, or aerospace, this compound provides a chemically robust interface essential for long-term performance and reliability.

Pre-treatment of Fillers for High-Strength Reinforced Composites

This compound is the right choice for surface-treating inorganic fillers like silica, glass fibers, or metal oxides prior to their incorporation into a polymer matrix. As the evidence shows, this treatment is essential for creating strong interfacial bonds, which allows for effective stress transfer from the polymer to the filler, significantly increasing the mechanical strength and durability of the final composite material.

Adhesion Promoter for Metal-Polymer and Glass-Polymer Interfaces

When manufacturing multi-material components, such as polymer coatings on metal or glass-reinforced plastics, this compound serves as an effective adhesion promoter. Its ability to form durable covalent bonds with both the inorganic substrate and the organic polymer matrix ensures a robust and long-lasting bond, preventing delamination and improving resistance to environmental factors like moisture.

Formulation of High-Speed UV/EB-Curable Coatings and Adhesives

The fast polymerization kinetics of the acrylate group makes this compound highly suitable for formulations that require rapid curing. In industrial processes where high throughput is critical, such as in UV-cured coatings, inks, and adhesives, incorporating this silane ensures both rapid processing and excellent adhesion to the underlying substrate.

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4369-14-6

Wikipedia

(3-Acryloxypropyl)trimethoxysilane

General Manufacturing Information

2-Propenoic acid, 3-(trimethoxysilyl)propyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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